Introduction: The Role of Stable Isotopes in Modern Research
Introduction: The Role of Stable Isotopes in Modern Research
An In-depth Technical Guide to D-Glucitol-2-d: Structure, Properties, and Applications in Scientific Research
In the landscape of drug development and metabolic research, the ability to precisely track and quantify molecules within complex biological systems is paramount. Stable isotope-labeled compounds are indispensable tools that provide this capability without the safety and disposal concerns associated with radioactive isotopes.[1] Among these, deuterium-labeled compounds have garnered significant attention for their potential to influence the pharmacokinetic and metabolic profiles of drugs.[2] This guide provides a comprehensive technical overview of D-Glucitol-2-d, a deuterated form of the naturally occurring sugar alcohol D-Glucitol (more commonly known as D-Sorbitol).
D-Glucitol-2-d serves as a crucial tool for researchers, primarily as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.[2][3] Its structure, nearly identical to its endogenous counterpart but with a distinct mass, allows it to navigate analytical and biological processes in a predictable manner, ensuring accurate and reproducible data. This document will delve into its chemical structure, physicochemical properties, and detailed methodologies for its application, providing scientists and drug development professionals with the foundational knowledge to effectively leverage this compound in their research.
Chemical Structure and Physicochemical Properties
D-Glucitol is a six-carbon sugar alcohol (or polyol) derived from the reduction of glucose. The "-2-d" designation in D-Glucitol-2-d indicates the specific replacement of a hydrogen atom with its stable isotope, deuterium, at the second carbon position. This seemingly minor modification is the key to its utility in analytical chemistry.
The IUPAC name for its non-deuterated form is (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[4] The stereochemistry of D-Glucitol is critical to its biological function and recognition.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | D-Glucitol-2-d | [5] |
| Synonyms | D-Sorbitol-2-d, Glucarine-2-d, Esasorb-2-d | [5][6] |
| CAS Number | 75607-68-0 | [5][6] |
| Molecular Formula | C₆H₁₃DO₆ | [2][6] |
| Molecular Weight | ~183.18 g/mol | [2][6] |
| Exact Mass | 183.08500 Da | [2] |
| Structure (Isomeric SMILES) | C(O)O)O">C@HO)O | [4] |
| Appearance | White Powder (Assumed from D-Sorbitol) | [7] |
| Solubility | Highly soluble in water | |
| Storage | 2-8°C Refrigerator | [5][8] |
Synthesis and Analytical Characterization
The synthesis of D-Glucitol-2-d, while not detailed in publicly available literature, can be conceptually understood by examining the synthesis of related isotopically labeled compounds. The foundational method for producing D-Glucitol is the catalytic hydrogenation of D-Glucose, which reduces the aldehyde group to a primary alcohol.[1] Therefore, the synthesis of D-Glucitol-2-d would logically start with a D-Glucose precursor that is already deuterated at the C2 position.
The quality control and characterization of the final product are critical to ensure its suitability for sensitive analytical applications. A multi-technique approach is essential for confirming the structure, purity, and isotopic enrichment of the compound.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the overall chemical structure is correct and that no significant impurities are present.[1] In the ¹H NMR spectrum of D-Glucitol-2-d, the signal corresponding to the proton at the C2 position would be absent or significantly diminished, providing direct evidence of successful deuteration. 2D NMR techniques can further resolve complex spectra and confirm atomic connectivity.[10][11]
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High-Resolution Mass Spectrometry (HRMS) : This is the definitive technique for confirming the molecular weight and calculating the isotopic enrichment.[1] By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled counterpart, the incorporation of the deuterium atom is verified.
Experimental Protocol: Quality Control of D-Glucitol-2-d via LC-HRMS
This protocol outlines a self-validating system for confirming the identity and isotopic purity of a D-Glucitol-2-d sample.
1. Objective: To verify the molecular formula and assess the isotopic purity of D-Glucitol-2-d.
2. Materials:
- D-Glucitol-2-d sample
- D-Glucitol (unlabeled standard)
- LC-MS grade Water
- LC-MS grade Acetonitrile
- LC-MS grade Formic Acid
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC/HPLC system.
3. Sample Preparation:
- Prepare a 1 mg/mL stock solution of D-Glucitol-2-d in water.
- Prepare a 1 mg/mL stock solution of unlabeled D-Glucitol in water.
- Create a 1 µg/mL working solution of each by diluting the stock solutions in 50:50 Water:Acetonitrile.
4. LC-MS Parameters (Illustrative):
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MS Acquisition: Full scan mode from m/z 100-500 at a resolution of >70,000.
5. Data Analysis:
- Identity Confirmation:
- Analyze the unlabeled D-Glucitol standard. Expect to find the [M+Na]⁺ adduct at m/z ~205.079 (C₆H₁₄O₆Na).
- Analyze the D-Glucitol-2-d sample. Expect to find the [M+Na]⁺ adduct at m/z ~206.085 (C₆H₁₃DO₆Na). The ~1.006 Da mass shift confirms the presence of a single deuterium atom.
- Purity Assessment:
- In the D-Glucitol-2-d chromatogram, the peak area of the ion at m/z 206.085 should be the vast majority (>98% for most commercial standards) of the total area for all glucitol-related ions (e.g., m/z 205.079, m/z 207.091, etc.). This confirms high isotopic enrichment.
Core Applications in Research and Development
The primary value of D-Glucitol-2-d lies in its application as an internal standard for quantitative bioanalysis, a practice critical in drug development.[3]
The Ideal Internal Standard for Mass Spectrometry
In Liquid Chromatography-Mass Spectrometry (LC-MS) assays, an internal standard (IS) is added at a known concentration to every sample, standard, and quality control sample. The IS is used to correct for variability during sample processing and analysis. An ideal IS should be chemically similar to the analyte but mass-distinct.
D-Glucitol-2-d is an excellent IS for quantifying unlabeled D-Glucitol because:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, meaning it elutes at the same time.
-
Similar Ionization Efficiency: It experiences similar ionization efficiency and potential matrix effects in the MS source.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the deuterium label.
Workflow for Bioanalytical Quantification using D-Glucitol-2-d
The following diagram outlines a typical workflow for quantifying D-Glucitol in a biological matrix, such as human plasma, which is a common task when studying the polyol pathway's role in diseases like diabetes.[1]
Experimental Protocol: Quantification of D-Glucitol in Plasma
1. Objective: To accurately measure the concentration of D-Glucitol in human plasma samples.
2. Methodology:
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Glucitol into a control plasma matrix (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).
- Sample Preparation:
- To 50 µL of each plasma sample, calibrator, or QC, add 10 µL of the D-Glucitol-2-d internal standard working solution (e.g., at 250 ng/mL).
- Vortex briefly.
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- Use a system and column as described in the QC protocol.
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is a highly selective and sensitive mode perfect for quantification.
- MRM for D-Glucitol: Monitor the transition from the precursor ion (e.g., [M+Na]⁺ at m/z 205.1) to a specific product ion.
- MRM for D-Glucitol-2-d (IS): Monitor the transition from its precursor ion (e.g., [M+Na]⁺ at m/z 206.1) to its corresponding product ion.
- Data Analysis:
- Generate a calibration curve by plotting the peak area ratio (D-Glucitol / D-Glucitol-2-d) against the known concentration of the calibration standards.
- Apply a linear regression model to the curve.
- Calculate the concentration of D-Glucitol in the unknown samples by interpolating their measured peak area ratios from the calibration curve.
Conclusion
D-Glucitol-2-d represents more than just a deuterated molecule; it is a precision tool that enables researchers to achieve the accuracy and reproducibility required in modern quantitative sciences. Its primary role as an internal standard in mass spectrometry is foundational to pharmacokinetic, toxicokinetic, and metabolic studies. By understanding its chemical properties and the rationale behind its application, scientists in drug development and other research fields can confidently generate high-quality data, accelerating the journey from discovery to application. The methodologies described herein provide a robust framework for the validation and use of D-Glucitol-2-d, underscoring the critical importance of stable isotope-labeled compounds in advancing scientific knowledge.
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Pharmaffiliates. CAS No : 75607-68-0| Chemical Name : D-Glucitol-2-d. [Link]
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